molecular formula C8H8N2O2 B15147905 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone

5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone

Cat. No.: B15147905
M. Wt: 164.16 g/mol
InChI Key: CZKJPACFSOLLRA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with cyclohexanone in the presence of a catalyst under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities .

Scientific Research Applications

5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5,6,7,8-Tetrahydro-2-hydroxy-6-quinazolinone is unique due to its specific hydroxyl group at the 2-position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1,5,7,8-tetrahydroquinazoline-2,6-dione

InChI

InChI=1S/C8H8N2O2/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h4H,1-3H2,(H,9,10,12)

InChI Key

CZKJPACFSOLLRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=NC(=O)N2

Origin of Product

United States

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